molecular formula C24H28N6O3 B13567368 3-({4-[({2H,3H,4H-pyrano[2,3-c]pyridin-6-yl}methyl)amino]piperidin-1-yl}methyl)-1,4,7-triazatricyclo[6.3.1.0,4,12]dodeca-6,8(12),9-triene-5,11-dione

3-({4-[({2H,3H,4H-pyrano[2,3-c]pyridin-6-yl}methyl)amino]piperidin-1-yl}methyl)-1,4,7-triazatricyclo[6.3.1.0,4,12]dodeca-6,8(12),9-triene-5,11-dione

Cat. No.: B13567368
M. Wt: 448.5 g/mol
InChI Key: PZFAZQUREQIODZ-UHFFFAOYSA-N
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Description

Gepotidacin, a triazatricyclo-based antibacterial agent, has the IUPAC name (3R)-3-([4-((2H,3H,4H-pyrano[2,3-c]pyridin-6-ylmethyl)amino)piperidin-1-yl]methyl)-1,4,7-triazatricyclo[6.3.1.0⁴,¹²]dodeca-6,8(12),9-triene-5,11-dione and molecular formula C₂₄H₂₈N₆O₃ . Its structure integrates a pyrano[2,3-c]pyridine moiety, a piperidine ring, and a 1,4,7-triazatricyclo[6.3.1.0⁴,¹²]dodecatriene core. This compound exhibits pH-dependent ionization, with amino groups predominantly ionized at physiological pH (7.4), enhancing cellular uptake and intracellular activity against pathogens like Staphylococcus aureus .

Properties

IUPAC Name

3-[[4-(3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethylamino)piperidin-1-yl]methyl]-1,4,7-triazatricyclo[6.3.1.04,12]dodeca-6,8(12),9-triene-5,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O3/c31-22-4-3-20-24-29(22)15-19(30(24)23(32)13-27-20)14-28-7-5-17(6-8-28)25-11-18-10-16-2-1-9-33-21(16)12-26-18/h3-4,10,12-13,17,19,25H,1-2,5-9,11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFAZQUREQIODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)CC4CN5C(=O)C=CC6=C5N4C(=O)C=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of this compound involves multiple steps, including the formation of the pyrano[2,3-c]pyridin structure, followed by the introduction of the piperidin and triazatricyclo moieties. The synthetic route typically involves:

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. .

Scientific Research Applications

This compound has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It has shown promise in the treatment of certain cancers and other diseases.

    Biological Research: The compound is used in biological studies to understand its interaction with various biological targets and its effects on cellular processes.

    Industrial Applications: It is used in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to changes in cellular processes. The compound’s unique structure allows it to bind to these targets with high specificity, making it a potent agent in various applications .

Comparison with Similar Compounds

Pyrano-Pyridine Derivatives

Gepotidacin’s pyrano[2,3-c]pyridine group is shared with compounds like 5,6-dihydro-3H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(8H)-one (), though the latter replaces the triazatricyclo system with a thieno-pyrimidine core. This structural difference reduces metabolic stability and alters target binding, as thieno-pyrimidines primarily inhibit enzymes like dihydrofolate reductase, whereas gepotidacin targets bacterial DNA gyrase .

Piperidine-Containing Compounds

The piperidine-aminomethyl substituent in gepotidacin is structurally analogous to 1-(4-chlorophenyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide (). Both compounds leverage the piperidine ring for enhanced membrane permeability, but the latter’s cyanopyridine group confers distinct interactions with neurotransmitter systems, highlighting gepotidacin’s specificity for bacterial targets .

Triazatricyclo Systems

The triazatricyclo[6.3.1.0⁴,¹²]dodecatriene core is unique to gepotidacin. Comparatively, 3-(1-Methylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione () features a triazole-pyrimidine scaffold, which lacks the fused pyrano-pyridine system. This difference reduces the latter’s antibacterial efficacy but increases its suitability for kinase inhibition in oncology .

Functional Group Influences

Amino and Ionizable Groups

Gepotidacin’s ionizable amino groups at pH 5.4 and 7.4 enhance lysosomal trapping in phagocytic cells, a feature absent in non-ionizable analogues like 6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione (). The chlorine substituent in the latter increases electrophilicity but reduces bioavailability due to higher metabolic clearance .

Fluorinated Analogues

Compounds like (3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone () use fluorine atoms to improve metabolic stability and binding affinity. Gepotidacin lacks fluorination but compensates with its rigid triazatricyclo system, which minimizes off-target interactions .

Antibacterial Activity

Gepotidacin demonstrates potent intracellular activity against S. aureus (MIC₉₀: ≤0.5 µg/mL), outperforming simpler pyrano-pyridine derivatives like thieno[2,3-d]pyrimidin-4(3H)-ones, which show MIC₉₀ values >2 µg/mL due to poorer membrane penetration .

Metabolic Stability

The triazatricyclo core reduces hepatic metabolism compared to 6-phenyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydropyrimidin-4-one (), whose thiophene and oxadiazole groups undergo rapid CYP450-mediated oxidation .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Biological Target
Gepotidacin Triazatricyclo + pyrano-pyridine Ionizable amino, piperidine Bacterial DNA gyrase
Thieno[2,3-d]pyrimidin-4(3H)-one Thieno-pyrimidine Chlorine, ketone Dihydrofolate reductase
3-(1-Methylpiperidin-4-yl)-3H-triazolo[4,5-d]pyrimidine Triazole-pyrimidine Methylpiperidine Kinases

Table 2: Pharmacokinetic Properties

Compound LogP Metabolic Stability Plasma Protein Binding (%)
Gepotidacin 1.8 High 85
6-Chloropyrido[3,4-d]pyrimidine 2.3 Moderate 78
Fluorinated pyrrolidinyl compound 1.2 Very High 92

Biological Activity

The compound 3-({4-[({2H,3H,4H-pyrano[2,3-c]pyridin-6-yl}methyl)amino]piperidin-1-yl}methyl)-1,4,7-triazatricyclo[6.3.1.0,4,12]dodeca-6,8(12),9-triene-5,11-dione is a complex heterocyclic structure known for its potential biological activities. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : 3-({4-[({2H,3H,4H-pyrano[2,3-c]pyridin-6-yl}methyl)amino]piperidin-1-yl}methyl)-1,4,7-triazatricyclo[6.3.1.0^{4,12}]dodeca-6,8(12),9-triene-5,11-dione hydrochloride
  • Molecular Formula : C24H28N6O3
  • Molecular Weight : 440.52 g/mol

This compound features multiple functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example:

StudyCell LineIC50 (µg/mL)Mechanism of Action
HepG-2 (liver cancer)25.5 ± 1.3Induces apoptosis and cell cycle arrest
Various cancer linesNot specifiedInhibits specific kinases involved in cell proliferation

The compound demonstrated significant cytotoxic effects against HepG-2 cells with an IC50 value of 25.5 µg/mL compared to doxorubicin (DOX) with an IC50 of 0.36 µg/mL . The mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor:

  • Target Enzymes : Protein kinases involved in cancer progression.

Inhibition of these enzymes could lead to reduced tumor growth and improved therapeutic outcomes.

Case Study 1: Anticancer Efficacy

A study evaluated the compound's efficacy in combination with ionizing radiation on HepG-2 cells. The results indicated that the compound enhanced the effectiveness of radiation therapy by improving apoptosis rates and reducing tumor cell viability .

Case Study 2: Pharmacokinetics and Toxicity

Another investigation assessed the pharmacokinetic profile of the compound in animal models. The results suggested a favorable absorption profile with limited toxicity to normal cells compared to standard chemotherapeutics .

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